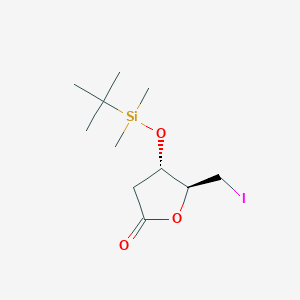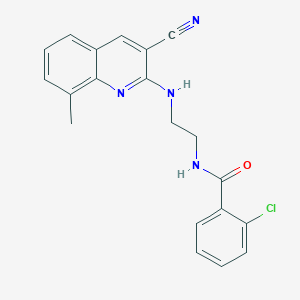![molecular formula C20H26O5 B12888159 2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol CAS No. 89807-27-2](/img/structure/B12888159.png)
2-(2-(2-(2-([1,1'-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol is an organic compound with a complex structure that includes a biphenyl group and multiple ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol typically involves the reaction of 4-hydroxybiphenyl with ethylene oxide in the presence of a base. The reaction proceeds through a series of ethoxylation steps, resulting in the formation of the desired compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The biphenyl group can be reduced under specific conditions.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the ethoxy chains can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol: Similar structure with an amino group instead of a biphenyl group.
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Contains a methoxy group instead of a biphenyl group.
2-(2-(2-(2-Ethoxyethoxy)ethoxy)ethanol: Similar structure with an ethoxy group instead of a biphenyl group.
Uniqueness
2-(2-(2-(2-([1,1’-Biphenyl]-4-yloxy)ethoxy)ethoxy)ethoxy)ethanol is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and interactions .
Properties
CAS No. |
89807-27-2 |
|---|---|
Molecular Formula |
C20H26O5 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-phenylphenoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H26O5/c21-10-11-22-12-13-23-14-15-24-16-17-25-20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-9,21H,10-17H2 |
InChI Key |
JXOHTAFSTXSNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



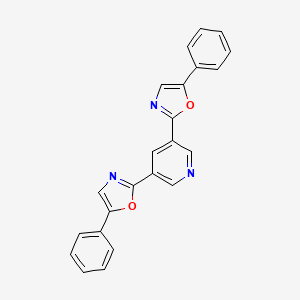
![N,N-dimethyloxazolo[4,5-b]pyridin-2-amine](/img/structure/B12888090.png)


![1-[(E)-(carbamothioylhydrazinylidene)methyl]isoquinoline-5-carboxylic acid](/img/structure/B12888114.png)
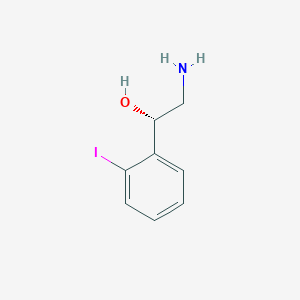

![Di-tert-butyl(2',4',6'-triisopropyl-4,5-dimethoxy-3,6-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888146.png)
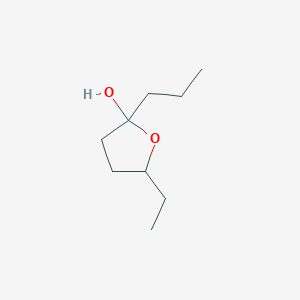
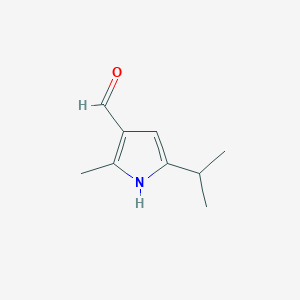
![N-(Benzo[h]quinolin-2-ylmethyl)-3,5-dimethoxybenzamide](/img/structure/B12888158.png)
